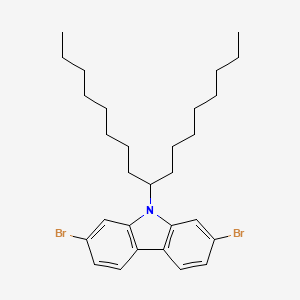
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole
Overview
Description
2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole is a chemical compound with the molecular weight of 563.46 . The IUPAC name for this compound is 2,7-dibromo-9-(1-octylnonyl)-9H-carbazole .
Synthesis Analysis
The synthesis of 9-Heptadecanyl-2,7-dibromocarbazole involves solubilizing 2,7-dibromo-9-H-carbazole and potassium hydroxide in dry DMSO. The reaction mixture is heated at 80°C for 1 hour before adding a solution of 9-Heptadecane p-toluenesulfonate in 60 mL of dry DMSO .Molecular Structure Analysis
The InChI code for this compound is 1S/C29H41Br2N/c1-3-5-7-9-11-13-15-25(16-14-12-10-8-6-4-2)32-28-21-23(30)17-19-26(28)27-20-18-24(31)22-29(27)32/h17-22,25H,3-16H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a boiling point of 595°C at 760 mmHg and a melting point of 59-61°C . It is a solid at room temperature .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole: is a promising compound for the development of thermally activated delayed fluorescence (TADF) polymers used in OLEDs . These polymers can emit light in the red to orange spectrum and are designed for efficient solution processing, which is advantageous for large-scale production and flexible electronics.
Safety And Hazards
properties
IUPAC Name |
2,7-dibromo-9-heptadecan-9-ylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41Br2N/c1-3-5-7-9-11-13-15-25(16-14-12-10-8-6-4-2)32-28-21-23(30)17-19-26(28)27-20-18-24(31)22-29(27)32/h17-22,25H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUNMSCVUSIWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)N1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694739 | |
| Record name | 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole | |
CAS RN |
955964-73-5 | |
| Record name | 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromo-9-(9-heptadecyl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole in the context of organic solar cells?
A1: 2,7-Dibromo-9-(heptadecan-9-yl)-9H-carbazole serves as a key building block in the synthesis of donor-acceptor block copolymers designed for use in organic solar cells []. These copolymers are crucial for creating bulk-heterojunction solar cells, where the efficient blending of electron-donating and electron-accepting materials is essential for optimal device performance.
Q2: How does the structure of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole contribute to its function in these applications?
A2: The structure of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole allows for its incorporation into conjugated polymer chains. The dibromo substitutions provide sites for further chemical modification and polymerization, while the long alkyl chain (heptadecan-9-yl) enhances solubility in organic solvents, which is crucial for solution-processing techniques commonly used in organic solar cell fabrication [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1454063.png)
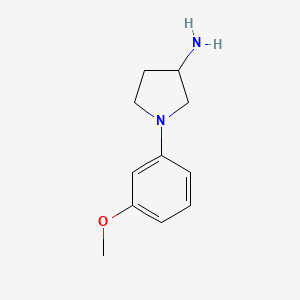
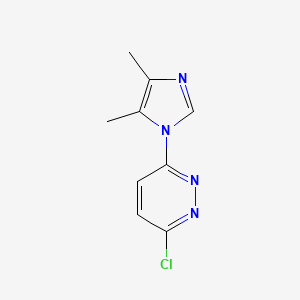
![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1454070.png)
amine](/img/structure/B1454071.png)

![3-[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]propan-1-ol](/img/structure/B1454073.png)
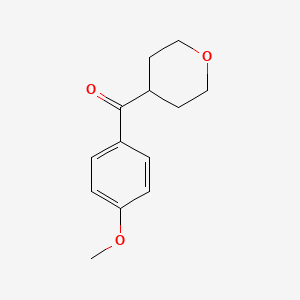
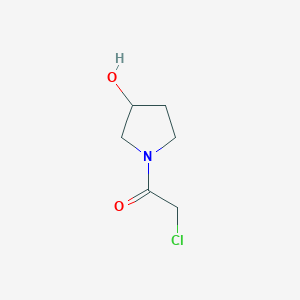
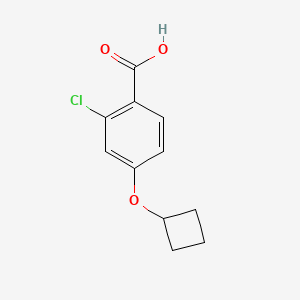
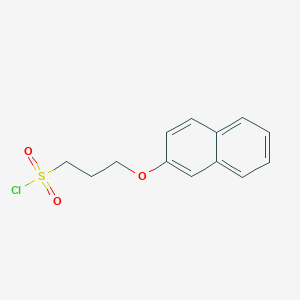
![1-[(Oxan-4-yl)methyl]piperidin-4-one](/img/structure/B1454081.png)

![6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1454083.png)